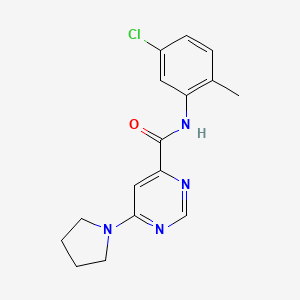![molecular formula C23H17F3N6O2S B2661910 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1207011-09-3](/img/no-structure.png)
2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H17F3N6O2S and its molecular weight is 498.48. The purity is usually 95%.
BenchChem offers high-quality 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Tumor Activity
The compound has been investigated for its anti-tumor properties. Specifically, it was evaluated against three cancer cell lines: A549, MCF-7, and HeLa. Among these, compound 22i demonstrated excellent anti-tumor activity with IC50 values of 0.83 ± 0.07 μM (A549), 0.15 ± 0.08 μM (MCF-7), and 2.85 ± 0.74 μM (HeLa). Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
Adenosine Receptor Modulation
The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which includes our compound, has been explored as a pharmacophore for adenosine receptors. Researchers have functionalized derivatives with reactive linkers of varying lengths. These compounds serve as probes for adenosine receptors and can be used in drug delivery systems, diagnostics, and theranostics .
DNA Intercalation Activity
In the context of anticancer agents, novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives (which share structural features with our compound) have been designed, synthesized, and evaluated. These derivatives exhibit DNA intercalation activities and have been tested against HepG2, HCT-116, and MCF-7 cells .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-methoxyphenyl hydrazine, ethyl acetoacetate, and carbon disulfide. The second intermediate is N-(3-(trifluoromethyl)phenyl)glycine ethyl ester, which is synthesized from 3-(trifluoromethyl)aniline and ethyl chloroacetate. These two intermediates are then coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product, 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide.", "Starting Materials": [ "4-methoxyphenyl hydrazine", "ethyl acetoacetate", "carbon disulfide", "3-(trifluoromethyl)aniline", "ethyl chloroacetate", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: React 4-methoxyphenyl hydrazine with ethyl acetoacetate and carbon disulfide in the presence of potassium hydroxide to form the intermediate pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl dithiocarboxylate. Hydrolyze the dithiocarboxylate with hydrochloric acid to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of N-(3-(trifluoromethyl)phenyl)glycine ethyl ester: React 3-(trifluoromethyl)aniline with ethyl chloroacetate in the presence of potassium carbonate to form the intermediate N-(3-(trifluoromethyl)phenyl)glycine ethyl ester.", "Coupling of intermediates: Dissolve the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and N-(3-(trifluoromethyl)phenyl)glycine ethyl ester in dimethylformamide. Add EDC and NHS to the solution and stir for several hours. Purify the product by column chromatography to obtain 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide." ] } | |
CAS-Nummer |
1207011-09-3 |
Produktname |
2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide |
Molekularformel |
C23H17F3N6O2S |
Molekulargewicht |
498.48 |
IUPAC-Name |
2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H17F3N6O2S/c1-34-17-7-5-14(6-8-17)18-12-19-21-28-29-22(31(21)9-10-32(19)30-18)35-13-20(33)27-16-4-2-3-15(11-16)23(24,25)26/h2-12H,13H2,1H3,(H,27,33) |
InChI-Schlüssel |
QOYYYBXHEQTRLT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C(F)(F)F)C3=C2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2661828.png)
![(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B2661829.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone](/img/structure/B2661832.png)
![2-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2661834.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2661835.png)
![N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2661838.png)
![N-(benzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2661839.png)
![N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661840.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane](/img/structure/B2661846.png)

